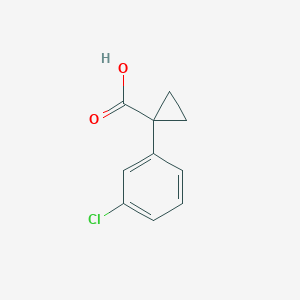

1-(3-Chlorophenyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound 1-(3-Chlorophenyl)cyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chlorophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIQAEWPDRXLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588108 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-34-2 | |

| Record name | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Chlorophenyl)cyclopropanecarboxylic acid chemical properties

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemistry, and material science.

Core Chemical Properties

1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-chlorophenyl)cyclopropane-1-carboxylic acid | [1][2] |

| Synonyms | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid; AKOS BBV-004387 | [1][3] |

| CAS Number | 124276-34-2 | [1][4][5] |

| Molecular Formula | C₁₀H₉ClO₂ | [1][4][5] |

| Molecular Weight | 196.63 g/mol | [1][5][6] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 350.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.11 ± 0.20 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1][3] |

Spectroscopic and Analytical Data

While specific spectra for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds and the constituent functional groups.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit distinct IR absorption bands. Key expected peaks include:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[7]

-

A strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. The exact position can depend on whether the acid exists as a hydrogen-bonded dimer (around 1710 cm⁻¹) or a monomer (around 1760 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often around 12 δ.[7] The protons on the cyclopropane ring and the aromatic ring would appear in their characteristic regions.

-

¹³C NMR: The carboxyl carbon atom typically resonates in the range of 165 to 185 δ.[7]

Synthesis Protocols

A common and effective method for the synthesis of substituted cyclopropanecarboxylic acids involves the reaction of a substituted phenylacetonitrile with 1,2-dihaloethane. The following is a generalized experimental protocol for the synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

Proposed Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

Caption: A proposed two-step synthesis workflow for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

Methodology:

-

Cyclopropanation: 3-Chlorophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt). The base deprotonates the carbon alpha to the nitrile group, creating a nucleophile that attacks one of the carbons in 1,2-dibromoethane. A subsequent intramolecular cyclization reaction forms the cyclopropane ring, yielding 1-(3-chlorophenyl)cyclopropanecarbonitrile.

-

Hydrolysis: The resulting nitrile intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the nitrile in a strong acidic or basic aqueous solution. Acid-catalyzed hydrolysis, for example with hydrochloric or sulfuric acid, will protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, eventually leading to the formation of the carboxylic acid and ammonium salt after workup.

Biological Activity and Applications

Cyclopropane derivatives are present in numerous biologically active compounds and are recognized for their unique conformational properties which can enhance binding to biological targets.[8] While specific biological data for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid is limited in public literature, its structural motifs suggest potential applications in several areas of research and development.

-

Pharmaceutical Intermediates: The core structure is valuable in medicinal chemistry. Cyclopropanecarboxylic acid derivatives are used in the synthesis of various therapeutic agents, where the cyclopropane ring acts as a rigid scaffold or a bioisostere for other chemical groups.[9]

-

Agrochemicals: Compounds containing a cyclopropane ring are known to exhibit insecticidal, herbicidal, and fungicidal properties.[8] This compound could serve as a building block for novel pesticides or herbicides.

-

Plant Science: Certain cyclopropane derivatives, particularly 1-aminocyclopropane-1-carboxylic acid (ACC), are deeply involved in the biosynthesis of ethylene, a key plant hormone.[10][11] Substituted analogs are investigated as potential regulators of plant growth and fruit ripening.[10][11]

Potential Research and Application Pathways

Caption: Logical diagram illustrating the potential research applications of this molecule.

Safety and Handling

Based on available Safety Data Sheets (SDS), 1-(3-Chlorophenyl)cyclopropanecarboxylic acid is classified as hazardous.[12] Users should consult the full SDS before handling.

GHS Hazard Statements: [12]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [12]

-

Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[12]

-

Response: If swallowed, get medical help. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If in eyes, rinse cautiously with water for several minutes.[12]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

References

- 1. 1-(3-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID CAS#: 124276-34-2 [amp.chemicalbook.com]

- 2. PubChemLite - 1-(3-chlorophenyl)cyclopropanecarboxylic acid (C10H9ClO2) [pubchemlite.lcsb.uni.lu]

- 3. 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid - CAS:124276-34-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. BioOrganics [bioorganics.biz]

- 5. scbt.com [scbt.com]

- 6. 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 10. ffhdj.com [ffhdj.com]

- 11. ffhdj.com [ffhdj.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS Number: 124276-34-2), a key building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. This document collates its chemical properties, spectroscopic data, potential synthesis protocols, and biological significance to support ongoing and future research endeavors.

Physicochemical and Spectroscopic Data

The structural and physical properties of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid are fundamental to its application in chemical synthesis and drug design. The rigid cyclopropane ring, combined with the electron-withdrawing nature of the meta-substituted chlorine atom on the phenyl ring, imparts unique conformational and electronic characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 124276-34-2 | [1] |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |

| Molecular Weight | 196.63 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point (Predicted) | 350.3 ± 35.0 °C | [3] |

| Density (Predicted) | 1.403 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.11 ± 0.20 | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 197.03639 |

| [M+Na]⁺ | 219.01833 |

| [M-H]⁻ | 195.02183 |

| [M+NH₄]⁺ | 214.06293 |

| [M+K]⁺ | 234.99227 |

| Source: Predicted data based on molecular formula.[2] |

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the structural confirmation of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. While specific experimental spectra are not publicly available, the expected characteristics can be inferred from the functional groups present in the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the chlorophenyl ring, typically in the range of 7.0-7.5 ppm. The diastereotopic protons of the cyclopropane ring would appear as complex multiplets in the upfield region, generally between 1.0 and 2.0 ppm. A broad singlet characteristic of the carboxylic acid proton would be observed far downfield, typically above 10 ppm, though its position can be concentration-dependent.[4]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a signal for the carboxylic carbon in the range of 170-180 ppm.[4] Aromatic carbons would resonate between 125-140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the cyclopropane ring would be observed in the upfield region, typically between 15 and 35 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad absorption from the O-H stretch of the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.[4] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations would also be present.

Synthesis and Experimental Protocols

The synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid typically involves the formation of the cyclopropane ring followed by functional group manipulations. A common and effective method is the cyclization of a suitable precursor, such as a γ-halo ester or nitrile.

Proposed Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Cyclopropanation

This protocol is a generalized procedure based on common organic synthesis methodologies for related compounds.[5][6]

-

Esterification of 3-Chlorophenylacetic Acid:

-

Dissolve 3-chlorophenylacetic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the mixture, extract the ethyl ester with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 3-chlorophenylacetate.

-

-

Cyclopropanation:

-

To a solution of ethyl 3-chlorophenylacetate and 1,2-dibromoethane in a suitable aprotic solvent (e.g., THF or DMSO), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

-

A phase-transfer catalyst may be employed to facilitate the reaction.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purify the resulting ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and stir for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent to remove any unreacted starting material.

-

Acidify the aqueous layer with cold, dilute hydrochloric acid until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

-

Biological and Pharmacological Significance

While specific biological activities for 1-(3-chlorophenyl)cyclopropanecarboxylic acid are not extensively documented, its structural motifs are present in a variety of biologically active molecules.

-

Pharmaceutical Intermediate: The para-chloro analogue, 1-(4-chlorophenyl)cyclopropanecarboxylic acid, is a known intermediate in the synthesis of pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs).[7] The rigid cyclopropane scaffold can enhance binding affinity to target receptors and improve metabolic stability. By extension, the meta-chloro isomer is a valuable building block for creating diverse chemical libraries for drug discovery.

-

Agrochemical Development: The chlorinated aromatic group and the cyclopropane ring are features found in some herbicides and plant growth regulators.[7][8] Cyclopropane derivatives can mimic bioactive conformations of natural products.[9] Some functionally substituted cyclopropanecarboxylic acids are being investigated as inhibitors of ethylene biosynthesis, which is crucial for regulating plant life cycles.[10]

-

Potential Therapeutic Applications: Related chlorophenyl derivatives have been investigated for a range of pharmacological effects. For instance, various chlorophenyl-containing compounds have been synthesized and tested for anticonvulsant and antinociceptive (pain-relieving) activities.[11] Additionally, other complex carboxylic acid derivatives containing a chlorophenylamide group have demonstrated anti-inflammatory properties.[12]

Logical Relationship: Role in Drug Development

Caption: Role as a building block in the drug discovery pipeline.

Safety Information

For research use only. Not intended for diagnostic or therapeutic use.[1] Users should consult the Safety Data Sheet (SDS) for detailed handling and safety information. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed.

This guide serves as a foundational resource for professionals working with 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. The compiled data and protocols are intended to facilitate its synthesis, characterization, and application in developing new and innovative chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 1-(3-chlorophenyl)cyclopropanecarboxylic acid (C10H9ClO2) [pubchemlite.lcsb.uni.lu]

- 3. 1-(3-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID CAS#: 124276-34-2 [amp.chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]

- 8. ffhdj.com [ffhdj.com]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 10. ffhdj.com [ffhdj.com]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

Abstract: This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in chemical and pharmaceutical research. It details the compound's molecular structure, physicochemical properties, and predicted spectroscopic profile. Furthermore, this guide presents a representative synthetic protocol and discusses the potential biological activities based on the broader class of cyclopropane derivatives. The information is structured for researchers, scientists, and professionals in drug development, with quantitative data summarized in tables and logical workflows visualized using diagrams.

Introduction

1-(3-Chlorophenyl)cyclopropanecarboxylic acid belongs to the family of cyclopropane-containing compounds, which are significant structural motifs in a wide array of biologically active molecules.[1] The rigid, three-membered carbocyclic ring of the cyclopropane moiety imparts unique conformational constraints and electronic properties that can influence a molecule's interaction with biological targets.[1] Natural and synthetic compounds containing a cyclopropane ring exhibit a diverse range of activities, including enzyme inhibition, as well as insecticidal, antimicrobial, antitumor, and antiviral properties.[1] Derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a related structure, are well-studied as precursors to the plant hormone ethylene and as modulators of its biosynthesis.[2][3] This guide focuses on the 3-chlorophenyl substituted derivative, detailing its chemical identity, physical properties, and potential for further investigation.

Molecular Structure and Chemical Identity

The molecular structure of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid consists of a central cyclopropane ring substituted with both a carboxylic acid group and a 3-chlorophenyl group at the same carbon atom (C1). This quaternary carbon creates a stereocenter. The key chemical identifiers for this compound are summarized in Table 1.

Figure 1: Molecular Connectivity of the Compound.

Table 1: Chemical Identifiers for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 124276-34-2 | [4][5] |

| Molecular Formula | C₁₀H₉ClO₂ | [4][5][6] |

| Molecular Weight | 196.63 g/mol | [4][5] |

| Canonical SMILES | C1CC1(C(=O)O)C2=CC(=CC=C2)Cl | [6] |

| InChI | InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | [6] |

| InChIKey | QUIQAEWPDRXLFW-UHFFFAOYSA-N |[6] |

Physicochemical Properties

The predicted physicochemical properties of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid are based on computational models. These values provide an essential baseline for handling, storage, and experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 350.3 ± 35.0 °C | [4] |

| Density | 1.403 ± 0.06 g/cm³ | [4] |

| pKa | 4.11 ± 0.20 | [4] |

| Storage | Sealed in dry, Room Temperature |[4] |

Spectroscopic Profile

While specific experimental spectra for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid are not widely published, its characteristic structural features allow for the prediction of its spectroscopic profile.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for its functional groups. A very broad absorption band is anticipated in the 2500-3500 cm⁻¹ region, which is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid.[7] A strong, sharp absorption peak is expected around 1710 cm⁻¹ due to the C=O (carbonyl) stretching vibration.[7] Additional peaks corresponding to the aromatic C-H stretching would appear just above 3000 cm⁻¹, while C-Cl stretching vibrations are typically observed in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the carboxylic acid (–COOH) is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[7] The protons on the 3-chlorophenyl ring would appear in the aromatic region (approx. 7.0-7.5 ppm), with splitting patterns dictated by their meta and ortho relationships. The four protons on the cyclopropane ring are diastereotopic and would likely appear as complex multiplets in the 1.0-2.0 ppm range.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm.[7] The carbons of the phenyl ring would resonate between 120-140 ppm, with the carbon attached to the chlorine atom showing a distinct shift. The quaternary carbon of the cyclopropane ring and the two methylene carbons would appear further upfield.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 196, with a characteristic [M+2]⁺ peak at m/z 198 (approximately one-third the intensity) due to the ³⁷Cl isotope. Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ at 134.9 Ų and [M-H]⁻ at 141.6 Ų.[6]

Table 3: Predicted Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| IR | O-H stretch (Carboxylic Acid) | 2500 - 3500 cm⁻¹ (broad) | [7] |

| IR | C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ | [7] |

| ¹H NMR | Carboxylic Acid Proton (-OH) | 10 - 12 ppm (broad singlet) | [7] |

| ¹H NMR | Aromatic Protons (-C₆H₄) | ~7.0 - 7.5 ppm | |

| ¹H NMR | Cyclopropane Protons (-CH₂) | ~1.0 - 2.0 ppm | |

| ¹³C NMR | Carbonyl Carbon (-C=O) | 160 - 180 ppm | [7] |

| ¹³C NMR | Aromatic Carbons (-C₆H₄) | 120 - 140 ppm | |

| Mass Spec | [M+H]⁺ Predicted CCS (Ų) | 134.9 | [6] |

| Mass Spec | [M-H]⁻ Predicted CCS (Ų) | 141.6 |[6] |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid is not detailed in the available literature. However, a representative synthesis can be proposed based on established methods for creating similar cyclopropane structures, such as the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane.

Figure 2: Representative Synthetic Workflow.

Protocol 5.1: Representative Synthesis via Phenylacetonitrile Cyclization

This protocol is a generalized procedure and requires optimization for safety and yield.

-

Deprotonation: To a solution of 3-chlorophenylacetonitrile in a dry, aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., Nitrogen or Argon), a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) is added portion-wise at 0 °C. The mixture is stirred until the deprotonation is complete, forming the corresponding carbanion.

-

Cyclization: 1,2-Dibromoethane is added dropwise to the solution while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material. This step forms 1-(3-chlorophenyl)cyclopropanecarbonitrile.

-

Work-up and Isolation: The reaction is carefully quenched with water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrile intermediate.

-

Hydrolysis: The crude 1-(3-chlorophenyl)cyclopropanecarbonitrile is subjected to vigorous acid hydrolysis. This is typically achieved by refluxing with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in an aqueous solution for several hours.[8][9]

-

Purification: After cooling, the reaction mixture is extracted with an appropriate organic solvent. The product can be purified from the organic extract by recrystallization or column chromatography to yield pure 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

Potential Biological Activity and Mechanism of Action

While the specific biological targets of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid have not been reported, the general class of cyclopropane carboxylic acids is known for its ability to act as enzyme inhibitors.[1] For instance, certain analogues inhibit key enzymes in plant metabolic pathways, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO) in ethylene biosynthesis or ketol-acid reductoisomerase (KARI) in branched-chain amino acid synthesis.[3][10]

The structural rigidity and specific stereochemistry of the cyclopropane ring can allow the molecule to mimic a substrate's transition state or bind tightly within an enzyme's active site, leading to competitive or non-competitive inhibition.

Figure 3: Generalized Mechanism for Enzyme Inhibition.

Given its structure, 1-(3-Chlorophenyl)cyclopropanecarboxylic acid could be a candidate for screening against various enzymes, particularly those involved in metabolic pathways where similar rigid structures play a role.

Conclusion

1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a distinct chemical entity with well-defined structural and physicochemical properties. While experimental data on its synthesis and biological activity are sparse, established chemical principles allow for the creation of representative synthetic protocols and the prediction of its spectroscopic characteristics. Its structural similarity to known bioactive cyclopropane derivatives suggests it may be a valuable candidate for screening in drug discovery and agrochemical research programs, particularly as an enzyme inhibitor. Further experimental validation of its properties and a thorough investigation of its biological effects are warranted to fully elucidate its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ffhdj.com [ffhdj.com]

- 3. ffhdj.com [ffhdj.com]

- 4. 1-(3-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID CAS#: 124276-34-2 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 1-(3-chlorophenyl)cyclopropanecarboxylic acid (C10H9ClO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 10. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Mechanistic Landscape of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic molecule belonging to the cyclopropanecarboxylic acid class of compounds. While a detailed, publicly available, in-depth technical guide on its specific mechanism of action remains elusive, an examination of related cyclopropane derivatives provides insights into its potential biological activities. This document summarizes the current understanding of the broader class of cyclopropanecarboxylic acids, highlighting their diverse pharmacological and biological roles. Due to the limited specific data on 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, this guide will focus on the general activities of this chemical family to inform potential research directions.

The Diverse Biological Potential of Cyclopropanecarboxylic Acid Derivatives

Cyclopropane-containing molecules, both natural and synthetic, exhibit a wide array of biological activities.[1] Their rigid, three-membered ring structure is a key feature, often contributing to unique pharmacological properties.[1]

Neurological and Psychiatric Applications

Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants.[2] Several of these compounds demonstrated greater activity in animal models than the established antidepressants imipramine and desipramine.[2] This suggests that the cyclopropane scaffold can be a valuable component in the design of novel central nervous system agents.

Furthermore, 1-aminocyclopropane-1-carboxylic acid (ACC), a structurally related compound, is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain.[1] This interaction underscores the potential for cyclopropane derivatives to modulate glutamatergic signaling.

Metabolic Effects and Toxicity

Certain cyclopropane carboxylic acid metabolites have been implicated in metabolic toxicity. For instance, a cyclopropane carboxylic acid metabolite of the experimental anxiolytic panadiplon was found to inhibit mitochondrial fatty acid β-oxidation.[3] This inhibition led to a cascade of effects, including glycogen depletion and disruption of glucose homeostasis, ultimately contributing to hepatic toxicity.[3] This highlights the importance of carefully evaluating the metabolic profile of any cyclopropanecarboxylic acid-based drug candidate.

Enzyme Inhibition

The cyclopropane moiety is found in inhibitors of various enzymes.[1] For example, cyclopropane-1,1-dicarboxylic acid (CPD) is an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme involved in the branched-chain amino acid pathway in plants.[3] This has led to the exploration of CPD analogues as potential herbicides.

Plant Growth Regulation

In the realm of agriculture, cyclopropanecarboxylic acid derivatives are recognized for their role as ethylene biosynthesis inhibitors.[4][5] Ethylene is a plant hormone that regulates many aspects of growth and development, including fruit ripening and senescence.[1] By inhibiting ethylene production, these compounds can be used to extend the shelf life of fruits and vegetables.[4][5]

Postulated Mechanisms of Action for Related Compounds

While a specific signaling pathway for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid is not documented in the provided search results, the activities of related compounds suggest potential avenues of investigation.

A logical workflow for investigating the mechanism of action of a novel cyclopropanecarboxylic acid derivative would involve a series of established experimental protocols.

Future Directions and Conclusion

The available literature points to a broad range of biological activities for cyclopropanecarboxylic acid derivatives, spanning from neuroscience to agriculture. However, there is a significant lack of specific data on the mechanism of action of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

Future research efforts should focus on:

-

Target Identification: Employing unbiased screening methods to identify the primary molecular target(s) of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

-

In Vitro Characterization: Conducting detailed in vitro studies, such as receptor binding assays and enzyme inhibition assays, to quantify its potency and selectivity.

-

Cell-Based Assays: Utilizing relevant cell-based models to elucidate the downstream signaling pathways affected by this compound.

-

In Vivo Studies: Evaluating the efficacy and pharmacokinetic/pharmacodynamic properties of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid in appropriate animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ffhdj.com [ffhdj.com]

- 5. ffhdj.com [ffhdj.com]

The Biological Versatility of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of the cyclopropane ring has positioned it as a valuable component in the design of biologically active molecules. Its inherent ring strain and rigid conformation contribute to enhanced metabolic stability and specific binding interactions with biological targets. This technical guide explores the potential biological activities of 1-(3-chlorophenyl)cyclopropanecarboxylic acid and its derivatives, drawing insights from structurally analogous compounds to provide a comprehensive overview for researchers in drug discovery and development. While direct experimental data for this specific molecule is limited in publicly available literature, the analysis of related structures suggests promising avenues for investigation in antidepressant, herbicidal, and antimicrobial applications.

Potential Antidepressant Activity

The structural similarity of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid to known 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives suggests a potential for activity within the central nervous system, specifically as an antidepressant. Several derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have demonstrated antidepressant effects superior to conventional drugs like imipramine and desipramine in preclinical studies.[1]

Quantitative Data from Analogous Compounds

While specific IC50 or Ki values for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid are not available, the following table summarizes the activity of a related compound, midalcipran, a 1-phenyl-cyclopropanecarboxylic acid derivative.

| Compound | Animal Model | Test | Activity Comparison | Reference |

| Midalcipran | Mice/Rats | Various antidepressant models | More active than imipramine and desipramine | [1] |

Experimental Protocols for Antidepressant Screening

Standard behavioral models are employed to assess the potential antidepressant effects of novel compounds.

The Forced Swim Test is a widely used rodent behavioral test for the evaluation of antidepressant efficacy.

-

Animals: Male mice or rats are typically used.

-

Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Animals are individually placed in the cylinder for a 6-minute session.

-

The duration of immobility during the last 4 minutes of the session is recorded. A state of immobility is defined as the animal making only the movements necessary to keep its head above water.

-

-

Data Analysis: The immobility time of the test compound-treated group is compared to that of a vehicle-treated control group and a positive control group (e.g., fluoxetine). A significant reduction in immobility time is indicative of antidepressant-like activity.[2][3][4][5]

The Tail Suspension Test is another common behavioral test for screening antidepressant drugs.

-

Animals: Male mice are typically used.

-

Apparatus: A horizontal bar is set up at a sufficient height to prevent the mouse from touching the ground.

-

Procedure:

-

Mice are suspended by their tails from the bar using adhesive tape, approximately 1 cm from the tip of the tail.

-

The duration of immobility is recorded during a 6-minute session.

-

-

Data Analysis: Similar to the FST, a reduction in the duration of immobility in the test group compared to the control group suggests antidepressant-like effects.[2][3][4]

Hypothetical Signaling Pathway for Antidepressant Action

Based on the activity of related compounds, a potential mechanism of action for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid derivatives could involve the inhibition of monoamine reuptake.

Figure 1: Hypothetical mechanism of antidepressant action.

Potential Herbicidal Activity

Analogs of cyclopropanecarboxylic acid, specifically cyclopropane-1,1-dicarboxylic acid derivatives, have been investigated as herbicides.[6] These compounds function by inhibiting ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants.[6][7]

Quantitative Data from Analogous Compounds

The following table presents the herbicidal activity and KARI inhibition data for a related cyclopropane-1,1-dicarboxamide.

| Compound | Target Species | Activity | IC50/Ki | Reference |

| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Bentgrass (Agrostis stolonifera) | Moderate Herbicidal Activity | Not specified | [6] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis KARI | Reversible Inhibition | Ki = 3.03 µM | [8] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni KARI | Reversible Inhibition | Ki = 0.59 µM | [8] |

Experimental Protocol for KARI Inhibition Assay

The inhibitory activity of compounds against KARI can be determined using a spectrophotometric assay.

-

Enzyme Source: Purified recombinant KARI from a plant source (e.g., Arabidopsis thaliana) or a microorganism.

-

Assay Buffer: Typically a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl2 and NADPH.

-

Substrate: 2-Acetolactate.

-

Procedure:

-

The reaction is initiated by the addition of the substrate to a mixture containing the enzyme, assay buffer, and the test compound at various concentrations.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. Ki values can be determined by performing the assay at different substrate concentrations.[9][10]

Mechanism of KARI Inhibition

The proposed mechanism involves the binding of the cyclopropane derivative to the active site of the KARI enzyme, preventing the binding of the natural substrate, 2-acetolactate.

References

- 1. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. botanyjournals.com [botanyjournals.com]

- 4. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant-like activity of 2-(4-phenylpiperazin-1-yl)-1, 8-naphthyridine-3-carboxylic acid (7a), a 5-HT₃ receptor antagonist in behaviour based rodent models: evidence for the involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

Disclaimer: Publicly available information on 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS No. 124276-34-2) is limited. This guide synthesizes the available data and provides representative experimental protocols based on established chemical principles for analogous compounds.

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, and potential biological significance based on the activities of its derivatives.

Physicochemical Properties

1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a solid organic compound. Its rigid cyclopropane ring and the presence of a chlorine atom on the phenyl group contribute to its specific steric and electronic properties, which are leveraged in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 124276-34-2 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |

| Molecular Weight | 196.63 g/mol | [1][2] |

| Predicted XlogP | 2.4 | [2] |

Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

A plausible and commonly employed synthetic route to 1-(3-Chlorophenyl)cyclopropanecarboxylic acid involves a two-step process starting from (3-chlorophenyl)acetonitrile. The first step is the α-alkylation with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(3-chlorophenyl)cyclopropanecarbonitrile

-

Reaction Setup: To a stirred solution of (3-chlorophenyl)acetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if NaH is used), add 1,2-dibromoethane (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield 1-(3-chlorophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(3-Chlorophenyl)cyclopropanecarboxylic acid

-

Reaction Setup: Suspend 1-(3-chlorophenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.[3]

-

Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete, as monitored by TLC.[3]

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid may precipitate out of the solution. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 1-(3-Chlorophenyl)cyclopropanecarboxylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Synthesis workflow for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

Biological Activity and Applications

Derivatives of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid have been investigated as Bradykinin B1 receptor antagonists . The Bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and is implicated in chronic pain and inflammatory diseases. Antagonists of this receptor are therefore of significant interest as potential therapeutic agents.

While no quantitative data for the parent carboxylic acid is available, the activity of its derivatives underscores the importance of the 1-(3-chlorophenyl)cyclopropane moiety in designing molecules that target the Bradykinin B1 receptor.

| Compound/Derivative | Biological Target | Activity Data |

| 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | Not reported | No data available |

| Amide derivatives | Bradykinin B1 Receptor | Antagonistic activity reported for derivatives |

The derivatives of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, as Bradykinin B1 receptor antagonists, are expected to interfere with the signaling cascade initiated by the binding of bradykinin to its receptor. This pathway typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events contribute to the physiological responses of pain and inflammation.

References

An In-depth Technical Guide to Chlorophenyl Cyclopropane Compounds: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of chlorophenyl cyclopropane compounds, a class of molecules with significant applications in the pharmaceutical and agrochemical industries. The document traces the historical discovery and development of these compounds, details various synthetic methodologies, and explores their mechanisms of action, particularly in the context of antifungal agents. Key quantitative data are summarized in tabular format for comparative analysis, and detailed experimental protocols for seminal syntheses are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex relationships and processes involved.

Introduction

The cyclopropane ring, a three-membered carbocycle, has long intrigued chemists due to its unique strained ring system, which imparts distinct electronic and conformational properties.[1] When incorporated into larger molecular scaffolds, the cyclopropyl group can significantly influence a compound's biological activity, metabolic stability, and physicochemical properties. The introduction of a chlorophenyl moiety to this scaffold further enhances its potential, leading to a diverse range of compounds with applications spanning from medicinal chemistry to crop protection.

Chlorophenyl cyclopropane derivatives have emerged as crucial intermediates in the synthesis of various bioactive molecules. Notably, they form the core structure of several important agricultural fungicides. This guide will delve into the critical aspects of this compound class, from its foundational discoveries to its modern--day applications, providing a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

Discovery and History

The journey of chlorophenyl cyclopropane compounds is intrinsically linked to the broader history of cyclopropanation reactions. While the first synthesis of cyclopropane itself dates back to the late 19th century, the deliberate synthesis of substituted cyclopropanes, including those with aryl groups, gained momentum with the development of new synthetic methods in the 20th century.

Early methods for creating the cyclopropane ring often involved intramolecular cyclization of 1,3-dihalopropanes. However, the direct addition of a carbene or carbenoid to an alkene, known as cyclopropanation, proved to be a more versatile approach. The development of reactions like the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, and the use of diazo compounds in the presence of transition metal catalysts, paved the way for the synthesis of a wide array of cyclopropane derivatives.

The specific timeline for the first synthesis of a simple chlorophenyl-substituted cyclopropane is not prominently documented in a single seminal publication. Instead, its emergence appears to be a gradual progression as the tools of organic synthesis became more sophisticated. The value of these compounds as synthetic intermediates became particularly evident with the rise of azole fungicides in the latter half of the 20th century. The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as a key intermediate for the fungicide cyproconazole is a prime example of the industrial relevance of this class of compounds.[2] Patents filed for the production of such intermediates highlight the commercial significance and the continuous innovation in their synthetic routes.[2][3][4]

Synthetic Methodologies

The synthesis of chlorophenyl cyclopropane compounds can be broadly categorized into two main approaches: the formation of the cyclopropane ring on a molecule already containing the chlorophenyl group, or the coupling of a pre-formed cyclopropyl group with a chlorophenyl moiety.

Cyclopropanation of Chlorophenyl-Containing Alkenes

This is a common and versatile method. A prominent example is the reaction of a chlorophenyl-substituted alkene with a carbene or carbenoid.

-

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple. It is known for its stereospecificity.

-

Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, such as those based on rhodium or copper, can catalyze the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate a carbene that then reacts with an alkene.

Synthesis from Chlorophenyl Precursors and Cyclopropyl Building Blocks

This approach often involves standard organic reactions to connect the two key fragments.

-

Friedel-Crafts Acylation: A cyclopropylcarbonyl chloride can be reacted with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a chlorophenyl cyclopropyl ketone.

-

Grignard Reactions: A Grignard reagent derived from a chlorophenyl halide can react with a cyclopropyl-containing electrophile, or vice versa. For instance, the reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile.

-

Horner-Wadsworth-Emmons Reaction: This reaction can be employed to create a double bond which is subsequently cyclopropanated, or to directly form a vinylcyclopropane. A patented method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone utilizes a Horner-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone.[3]

Multi-step Synthesis of Key Intermediates

A notable example is the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key intermediate for the fungicide cyproconazole. Several patented methods exist for its preparation, showcasing the evolution of synthetic strategies to improve yield, safety, and cost-effectiveness.[2][3][4]

A common synthetic pathway involves the following key transformations:

-

Formation of a Cyclopropyl Precursor: For example, the reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol, followed by chlorination to yield 1-cyclopropyl chloroethane.[2]

-

Coupling with a Chlorophenyl Moiety: The 1-cyclopropyl chloroethane can then react with a nucleophile like 4-chlorophenylacetonitrile.[2]

-

Functional Group Transformations: The resulting nitrile can be oxidized to the desired ketone.[2]

The following Graphviz diagram illustrates a generalized workflow for the synthesis of a chlorophenyl cyclopropyl ketone.

Quantitative Data

The following tables summarize key quantitative data for representative chlorophenyl cyclopropane compounds and their synthetic precursors.

Table 1: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone Intermediate

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| Horner-Wadsworth-Emmons Reaction & Hydrolysis | Diethyl α-methoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone | 1. Potassium tert-butoxide, tert-butanol; 2. 10% HCl | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | - | 98.6 | [3] |

| Chlorination of 1-cyclopropylethanol | 1-cyclopropylethanol | Thionyl chloride, 10°C | 1-cyclopropyl chloroethane | ~90 | - | [2] |

| Condensation, Hydrogenation, Oxidation (multi-step) | Cyclopropyl methyl ketone, 4-chlorophenylacetonitrile | NaH, Mg powder | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | - | - | [2] |

Table 2: Physical and Spectral Data of Selected Chlorophenyl Cyclopropane Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Spectral Data | Reference |

| 4-Chlorophenyl cyclopropyl ketone | C₁₀H₉ClO | 180.63 | 6640-25-1 | ¹H NMR (CDCl₃): δ 7.97 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 2.37 (s, 3H), 1.10-1.20 (m, 4H). MS (EI): m/z 180 (M+), 139, 111. | [5][6] |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C₁₂H₁₃ClO | 208.68 | 123989-29-7 | ¹H NMR (CDCl₃): δ 7.90 (d, 2H), 7.40 (d, 2H), 3.40 (q, 1H), 1.30 (d, 3H), 0.80-1.10 (m, 1H), 0.40-0.60 (m, 2H), 0.10-0.30 (m, 2H). MS (EIMS): m/z 208 (M+). | [3] |

| --INVALID-LINK--methanone | C₁₄H₁₇ClN₂O | 264.75 | - | ¹H NMR (CDCl₃): δ 7.27-7.25 (m, 2H), 7.10-7.08 (m, 2H), 3.64-3.44 (m, 4H), 2.37-2.13 (m, 4H), 1.43-1.40 (m, 2H), 1.16-1.13 (m, 2H). LC-MS (ESI, Positive): m/z: [M+H]: 265.1. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of chlorophenyl cyclopropane compounds.

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone via Horner-Wadsworth-Emmons Reaction[3]

Step 1: Synthesis of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene

A mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (37.0 g, 0.12 mol) and cyclopropyl methyl ketone (8.6 g, 0.10 mol) in tert-butyl alcohol (60 mL) is cooled to approximately 10°C with an ice-water bath. To this mixture, a solution of potassium tert-butoxide (27.0 g, 0.24 mol) in tert-butanol (90 mL) is added dropwise while maintaining the internal temperature below 30°C. The resulting mixture is stirred at 20-25°C for 3 hours. The reaction solution is then poured into 300 mL of water and extracted twice with 100 mL of toluene. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the intermediate product.

Step 2: Hydrolysis to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone

A mixture of the intermediate from Step 1 (11.2 g, 0.05 mol), tetrahydrofuran (50 mL), and 10% hydrochloric acid (50 mL) is stirred at room temperature for 3 hours. The reaction mixture is then diluted with 50 mL of water and extracted twice with 50 mL of dichloromethane. The combined organic phases are washed with water, dried over anhydrous magnesium sulfate, and evaporated to afford the title compound as an oily liquid with a purity of 98.6% as identified by chromatographic analysis.

Synthesis of 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives[7]

Step 1: Synthesis of tert-Butyl 4-(1-(4-chlorophenyl)cyclopropanecarbonyl)piperazine-1-carboxylate

1-(4-Chlorophenyl)cyclopropanecarboxylic acid (2.0 g, 0.01017 mol, 1.0 eq), tert-butyl piperazine-1-carboxylate (2.07 g, 0.01122 mol, 1.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.15 g, 0.01122 mol, 1.1 eq) are dissolved in dry methylene dichloride (20.4 mL). 1-Hydroxybenzotriazole (1.718 g, 0.01122 mol, 1.1 eq) and N,N-diisopropylethylamine (3.955 g, 0.0305 mol, 3.0 eq) are added, and the mixture is stirred for 20 minutes at ambient temperature, then cooled to 0°C. The reaction is stirred for 12 hours at room temperature. The reaction mixture is then diluted with water and extracted with methylene dichloride. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Deprotection and Alkylation/Arylation

The product from Step 1 is deprotected to remove the tert-butoxycarbonyl group. The resulting piperazine derivative is then reacted with various alkyl or aryl halides in the presence of a base (e.g., cesium carbonate) in a solvent like DMF to yield the final N-substituted products.

Mechanism of Action and Biological Applications

Chlorophenyl cyclopropane compounds are most prominently known for their role as precursors to azole fungicides. The primary mechanism of action for these fungicides is the inhibition of ergosterol biosynthesis in fungi.[8][9]

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step pathway. Azole fungicides, including those derived from chlorophenyl cyclopropane precursors like cyproconazole, act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is a cytochrome P450-dependent enzyme responsible for a key step in the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disrupts the membrane structure and function, ultimately inhibiting fungal growth.[8]

The following Graphviz diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole fungicides.

Structure-Activity Relationships (SAR)

The biological activity of azole fungicides is highly dependent on their chemical structure. For compounds derived from chlorophenyl cyclopropane precursors, several structural features are important for potent antifungal activity.

-

The Azole Moiety: A five-membered heterocyclic ring containing nitrogen atoms (e.g., triazole or imidazole) is essential for binding to the heme iron in the active site of the CYP51 enzyme.

-

The Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's potency and spectrum of activity. The chlorine atom can engage in halogen bonding and other interactions within the enzyme's active site.

-

The Cyclopropyl Group: The rigid cyclopropyl group helps to orient the other functional groups in a conformation that is favorable for binding to the target enzyme. Its metabolic stability can also contribute to the overall efficacy of the fungicide.

-

The Linker and Hydroxyl Group: The chain connecting the chlorophenyl and cyclopropyl moieties to the azole ring, as well as the presence of a hydroxyl group, are critical for proper positioning and interaction with the active site of CYP51.

The following Graphviz diagram illustrates the key structural features and their importance in the structure-activity relationship of a generic cyclopropyl-containing azole fungicide.

Conclusion

Chlorophenyl cyclopropane compounds represent a versatile and valuable class of molecules in modern organic chemistry. Their unique structural features have made them indispensable building blocks for the synthesis of complex and biologically active compounds, particularly in the agrochemical sector. The continuous development of novel and efficient synthetic routes to these compounds underscores their ongoing importance. A thorough understanding of their synthesis, properties, and mechanism of action is crucial for the rational design of new and improved fungicides and other bioactive molecules. This technical guide serves as a foundational resource for researchers and professionals, providing the necessary information to navigate and innovate within this exciting field of chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 3. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 4. Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Chlorophenyl cyclopropyl ketone | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chlorophenyl cyclopropyl ketone [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid based on characteristic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.2-7.4 | m | 4H | Ar-H |

| ~1.6-1.7 | m | 2H | cyclopropane-H |

| ~1.2-1.3 | m | 2H | cyclopropane-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178-180 | -COOH |

| ~140-142 | Ar-C (quaternary) |

| ~134-135 | Ar-C (C-Cl) |

| ~129-130 | Ar-CH |

| ~127-128 | Ar-CH |

| ~125-126 | Ar-CH |

| ~35-40 | cyclopropane-C (quaternary) |

| ~15-20 | cyclopropane-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~3010 | Medium | C-H stretch (cyclopropane) |

| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1300 | Medium | C-O stretch |

| ~1100 | Medium | C-Cl stretch |

| ~930 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 196/198 | ~3:1 | [M]⁺ (Molecular ion) |

| 151/153 | Variable | [M - COOH]⁺ |

| 139/141 | Variable | [M - C₃H₄O₂]⁺ |

| 111 | Variable | [C₆H₄Cl]⁺ |

| 75 | Variable | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is set to 16 ppm, and 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 250 ppm is used with a proton-decoupled pulse sequence, and approximately 1024 scans are accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source via a direct insertion probe. The ionization energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.

Data Visualization

The logical workflow for the spectroscopic analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid is illustrated in the following diagram.

An In-depth Technical Guide to the Solubility Profile of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and standardized methodologies for determining the solubility profile of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. Given the limited publicly available experimental data on this specific compound, this document focuses on its predicted physicochemical properties and detailed experimental protocols that can be employed to accurately assess its solubility in various solvents. This guide is intended to support research, drug discovery, and development activities where understanding the solubility of this molecule is critical.

Physicochemical Properties

The following table summarizes the predicted and known properties of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. It is important to note that much of this data is derived from computational predictions and may not reflect experimentally determined values.

| Property | Value | Source |

| CAS Number | 124276-34-2 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₂ | [2][3] |

| Molecular Weight | 196.63 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Predicted Boiling Point | 350.3 ± 35.0 °C | [1] |

| Predicted Density | 1.403 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.11 ± 0.20 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Experimental Protocols for Solubility Determination

The following are standard qualitative and semi-quantitative methods for determining the solubility of a carboxylic acid like 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. These protocols are based on established chemical principles where carboxylic acids react with bases to form more soluble salts.[4][5]

Qualitative Solubility Testing

This series of tests provides a rapid assessment of the compound's solubility in neutral, basic, and acidic aqueous solutions.

Materials:

-

1-(3-Chlorophenyl)cyclopropanecarboxylic acid

-

Distilled or deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Small test tubes

-

Spatula

-

Stirring rod

-

pH paper

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of the solid compound to a test tube containing 0.5 mL of distilled water.

-

Stir vigorously with a glass rod.

-

Observe if the solid dissolves. If it is water-soluble, test the pH of the solution with pH paper. A pH of 4 or lower would be indicative of a carboxylic acid.[5]

-

-

Solubility in 5% NaOH:

-

If the compound is insoluble in water, add approximately 25 mg of the solid to a test tube containing 0.5 mL of 5% NaOH solution.

-

Stir and observe for dissolution. Carboxylic acids are expected to react with NaOH to form a soluble sodium salt.[5]

-

To confirm dissolution due to salt formation, add 5% HCl dropwise to the solution until it is acidic. The reappearance of a precipitate indicates that the compound was soluble in the basic solution due to salt formation.[5]

-

-

Solubility in 5% NaHCO₃:

-

If the compound is insoluble in water, add approximately 25 mg of the solid to a test tube containing 0.5 mL of 5% NaHCO₃ solution.

-

Stir and observe for both dissolution and the evolution of carbon dioxide gas (bubbling). The formation of bubbles is a strong indication of a carboxylic acid.[4] Phenols, which are also acidic, are generally not acidic enough to react with sodium bicarbonate.[5]

-

-

Solubility in 5% HCl:

-

If the compound is insoluble in water and basic solutions, its solubility in 5% HCl can be tested to check for basic functional groups, which are not expected for this compound.

-

The following diagram illustrates the logical workflow for this qualitative solubility testing.

Caption: Workflow for qualitative solubility testing of a carboxylic acid.

Potential Applications in Research and Drug Development

Derivatives of cyclopropanecarboxylic acid are of interest in medicinal chemistry and agrochemistry. For instance, some cyclopropane derivatives have been investigated as potential antidepressants.[6] In the field of plant science, cyclopropanecarboxylic acid derivatives can act as inhibitors of ethylene biosynthesis, which is crucial for regulating plant growth and fruit ripening.[7][8] The solubility of these compounds is a critical parameter that influences their bioavailability and efficacy in these applications.

Summary

References

- 1. 1-(3-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID CAS#: 124276-34-2 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 1-(3-chlorophenyl)cyclopropanecarboxylic acid (C10H9ClO2) [pubchemlite.lcsb.uni.lu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ffhdj.com [ffhdj.com]

- 8. ffhdj.com [ffhdj.com]

Potential Therapeutic Targets of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid (CP-465,022): A Dual-Mechanism Investigation

An In-depth Technical Guide for Researchers

Abstract

1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a compound extensively studied under the designation CP-465,022, presents a compelling case for dual-target investigation. Its primary and well-documented mechanism of action is as a potent, selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, positioning it as a tool and potential therapeutic for neurological disorders characterized by excitotoxicity, such as epilepsy.[1][2][3] However, its chemical structure, which includes a cyclopropanecarboxylic acid moiety, raises critical questions about a potential secondary mechanism involving the modulation of mitochondrial fatty acid metabolism. This guide provides an in-depth analysis of both potential therapeutic avenues, offering a framework for future research and development. We will dissect the established pharmacology of CP-465,022 at the AMPA receptor and explore the hypothetical, yet mechanistically plausible, impact on mitochondrial bioenergetics, drawing evidence from analogous compounds.[4][5][6]

Part 1: The Primary Therapeutic Target - The AMPA Receptor

The overwhelming body of evidence identifies the AMPA-type ionotropic glutamate receptor as the principal molecular target of CP-465,022.[3][7] Unlike competitive antagonists that vie with glutamate for the agonist binding site, CP-465,022 functions as a negative allosteric modulator, offering a distinct and potentially more advantageous pharmacological profile.[8][9]

Mechanism of Noncompetitive Antagonism

CP-465,022 exerts its inhibitory effect by binding to an allosteric site located at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor.[8][10] Specifically, mutagenesis studies have pinpointed interactions with the linker regions that connect the S1 and S2 portions of the glutamate binding core to the M1 and M4 transmembrane helices.[8] This binding event disrupts the transduction of agonist-induced conformational changes, effectively preventing the ion channel from opening, even when glutamate is bound.[8] This mechanism is not use- or voltage-dependent.[3] The key advantage of a noncompetitive antagonist is that its efficacy is not surmounted by high concentrations of synaptic glutamate, a condition often present during pathological states like seizures.[9]

Figure 1: Mechanism of CP-465,022 as a negative allosteric modulator of the AMPA receptor.

Pharmacological Profile: Potency and Selectivity